Pharmacopeial Identity and Quantitative Impurity Limit of 15-epi Travoprost Relative to Travoprost API
The USP 35 official monograph for travoprost specifies the 15-epi diastereomer as a named impurity with a relative retention time (RRT) of approximately 0.90, a relative response factor (RRF) of 1.1, and an acceptance limit of not more than 0.1%. This quantitation is performed under the monograph's HPLC assay conditions and enables robust discrimination between travoprost API and its epimeric impurity [1]. In contrast, the 5,6-trans isomer found at RRT 1.16 has a substantially higher limit of 3.5%, demonstrating that the 15-epi diastereomer is one of the most tightly controlled impurities in the monograph due to its chemical closeness to the API.
| Evidence Dimension | Pharmacopeial Impurity Limit, Relative Retention Time, and Relative Response Factor |
|---|---|
| Target Compound Data | 15-epi Diastereomer: RRT ≈ 0.90, RRF = 1.1, Limit ≤ 0.1% |
| Comparator Or Baseline | Travoprost API: RRT = 1.0 (reference); 5,6-trans Isomer: RRT ≈ 1.16, Limit ≤ 3.5% |
| Quantified Difference | 15-epi Diastereomer acceptance limit is 35-fold lower than the 5,6-trans isomer (0.1% vs. 3.5%); distinct chromategraphic retention (RRT 0.90 vs. 1.0) ensures separation. |
| Conditions | USP 35 HPLC assay: C18 column, mobile phase phosphate buffer (pH 3.0):acetonitrile (70:30), UV detection. |
Why This Matters
Procurement of the 15-epi-Travoprost reference standard is mandatory for demonstrating compliance with the USP 35 impurity limit (NMT 0.1%), a prerequisite for ANDA/NDA submissions and API batch release testing.
- [1] Travoprost. USP 35–NF 30. United States Pharmacopeial Convention, Rockville, MD, 2012, pp. 6224-6227 (Table 1: Related Substances). View Source
